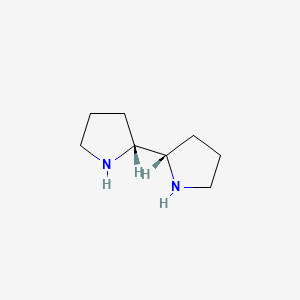

trans-2,2'-Bipyrrolidine

Descripción

trans-2,2'-Bipyrrolidine is a chiral C₂-symmetric 1,2-diamine composed of two pyrrolidine rings linked at their 2-positions. Its rigid, non-planar structure and nitrogen lone-pair orientation make it a versatile ligand in asymmetric catalysis and organocatalysis. Synthesized via resolution methods or asymmetric dihydroxylation , it has been widely employed in enantioselective reactions, including C−H oxidations , Michael additions , and epoxidations . The (R,R) and (S,S) enantiomers are commercially available (e.g., CAS 137037-20-8 and 124779-66-4) , with applications in creating helical metal complexes and hybrid catalysts .

Propiedades

Fórmula molecular |

C8H16N2 |

|---|---|

Peso molecular |

140.23 g/mol |

Nombre IUPAC |

(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |

InChI |

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8+ |

Clave InChI |

NQHVTVSAFRAXPA-OCAPTIKFSA-N |

SMILES isomérico |

C1C[C@@H](NC1)[C@@H]2CCCN2 |

SMILES canónico |

C1CC(NC1)C2CCCN2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,2’-Bipyrrolidine typically involves the photodimerization of pyrrolidine. A common method includes the use of a Rayonet Photoreactor fitted with low-pressure mercury lamps. Pyrrolidine is heated to reflux in the presence of mercury, and the reaction mixture is irradiated for several days. The resulting mixture is then distilled to obtain the desired product .

Industrial Production Methods: Industrial production of trans-2,2’-Bipyrrolidine may involve similar photodimerization techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as recrystallization and distillation under reduced pressure.

Análisis De Reacciones Químicas

Types of Reactions: trans-2,2’-Bipyrrolidine undergoes various chemical reactions, including:

Oxidation: The central carbon-carbon bond in trans-2,2’-Bipyrrolidine can be oxidized chemically and electrochemically.

Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms in the pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different trans-2,2’-Bipyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: trans-2,2’-Bipyrrolidine is widely used as a chiral ligand in asymmetric synthesis. It has been employed in the catalytic enantioselective aryl transfer to aldehydes, yielding diarylmethanols with high enantioselectivity .

Biology and Medicine: In biological and medicinal chemistry, trans-2,2’-Bipyrrolidine derivatives have been explored for their potential as therapeutic agents. Their chiral nature makes them suitable for the development of drugs with specific enantiomeric forms.

Industry: In the industrial sector, trans-2,2’-Bipyrrolidine is used in the synthesis of various fine chemicals and pharmaceuticals. Its role as a chiral auxiliary or ligand in catalytic processes is particularly valuable for producing enantiomerically pure compounds.

Mecanismo De Acción

The mechanism by which trans-2,2’-Bipyrrolidine exerts its effects is primarily through its ability to act as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The specific faces of the pyrrolidine nitrogens facilitate chelation to metal centers, leading to predetermined chirality at the metal centers .

Comparación Con Compuestos Similares

1,2-Diaminocyclohexane (DACH)

- Stereochemical Control : Unlike trans-2,2'-bipyrrolidine, DACH-based ligands form diastereomeric mixtures when coordinating to titanium or zirconium centers due to poor helical wrapping efficiency. In contrast, bipyrrolidine ensures enantiomerically pure complexes via fac-fac helical wrapping .

- Catalytic Performance : Bipyrrolidine-derived Mn catalysts achieve enantioselectivities up to 90% in C−H oxidations , whereas DACH-based systems often require additional chiral modifiers.

Table 1 : Comparison of Bipyrrolidine and DACH in Metal Complexation

| Property | trans-2,2'-Bipyrrolidine | 1,2-Diaminocyclohexane |

|---|---|---|

| Diastereoselectivity | Single diastereomer | Mixtures |

| Enantiopurity | >99% ee achievable | Requires resolution |

| Helical Wrapping Efficiency | High (C₂ symmetry) | Low |

Pyridine-Based Ligands (e.g., Bipyridine)

- Electronic Tuning : Bipyrrolidine derivatives like quinPDP and o-PhPDP (modified with pyridyl or phenyl groups) exhibit tunable steric and electronic profiles, enhancing catalytic activity in photoredox reactions . Bipyridine, while robust in metal coordination, lacks the chiral center necessary for enantioselective catalysis .

Table 2 : Functionalization and Catalytic Scope

| Compound | Functionalization Sites | Key Applications |

|---|---|---|

| trans-2,2'-Bipyrrolidine | N-alkylation, sulfonation | Asymmetric oxidation, Michael addition |

| 2,2'-Bipyridine | Pyridyl substituents | Photoredox catalysis, metal sensing |

Proline-Derived Organocatalysts

- Reaction Scope : N-iPr-2,2’-bipyrrolidine derivatives catalyze asymmetric Michael additions of aldehydes to nitroolefins with up to 80% ee , rivaling proline’s performance in aldol reactions. However, bipyrrolidine-based hybrid materials (e.g., HybPyr) show superior stability and recyclability in mesoporous systems .

- Mechanistic Advantage : Bipyrrolidine’s rigid structure enforces a well-defined Si,Si transition state in Michael additions, whereas proline’s flexibility can lead to variable stereochemical outcomes .

Chiral Salen Ligands

- Epoxidation Efficiency : Bipyrrolidine-Mn complexes achieve 81% enantioselectivity in epoxidations of trans-chalcone derivatives using H₂O₂ , comparable to salen-Mn systems. However, salen ligands often require higher catalyst loadings and suffer from oxidative degradation.

- Substrate Tolerance : Bipyrrolidine excels with electron-deficient substrates, while salen catalysts perform better with electron-rich olefins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.